molecular formula C12H13ClN2O B1586578 (4-phenoxyphenyl)hydrazine Hydrochloride CAS No. 60481-02-9

(4-phenoxyphenyl)hydrazine Hydrochloride

Cat. No.: B1586578
CAS No.: 60481-02-9
M. Wt: 236.7 g/mol
InChI Key: BFNBYPAMZTYWBT-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C12H13ClN2O. It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)hydrazine Hydrochloride typically involves the reaction of 4-phenoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps are as follows:

    Diazotization: 4-Phenoxyaniline is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride (SnCl2) in the presence of hydrochloric acid to yield (4-Phenoxyphenyl)hydrazine.

    Hydrochloride Formation: The resulting (4-Phenoxyphenyl)hydrazine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using recrystallization or other suitable purification techniques to obtain the desired purity level.

    Quality Control: The final product undergoes rigorous quality control checks to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Hydrazine Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(4-Phenoxyphenyl)hydrazine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine Hydrochloride
  • 4-Chlorophenylhydrazine Hydrochloride
  • 4-Bromophenylhydrazine Hydrochloride

Uniqueness

(4-Phenoxyphenyl)hydrazine Hydrochloride is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other hydrazine derivatives may not be suitable.

Properties

IUPAC Name

(4-phenoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBYPAMZTYWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375449
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-02-9
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Phenoxyphenyl)hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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